2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide
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Overview
Description
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide is a complex organic compound with a unique structure that includes an indole ring, a phenoxyphenyl group, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. The resulting indole derivative is then subjected to further reactions to introduce the methyl group at the 2-position and the oxo group at the 3-position.
The phenoxyphenyl group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a halogenated benzene compound. The final step involves the formation of the acetamide moiety through an amide coupling reaction, typically using reagents such as carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure the compound can be produced in large quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different functional groups, such as aldehydes or carboxylic acids.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated benzene compounds and phenol derivatives in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield aldehydes or carboxylic acids, while reduction of the oxo group can produce alcohols.
Scientific Research Applications
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The phenoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets. The acetamide moiety can also play a role in the compound’s overall biological activity by influencing its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide: Similar structure but lacks the methyl group at the 2-position and the phenoxy group.
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide: Similar structure but lacks the phenoxy group.
2-(1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide: Similar structure but lacks the methyl group at the 2-position.
Uniqueness
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide is unique due to the presence of both the methyl group at the 2-position of the indole ring and the phenoxyphenyl group
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-15-21(19-9-5-6-10-20(19)24-15)22(26)23(27)25-16-11-13-18(14-12-16)28-17-7-3-2-4-8-17/h2-14,24H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEBZGUBLQTSHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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